N-(2-(Dimethylamino)ethyl)benzamide
Description
N-(2-(Dimethylamino)ethyl)benzamide is a benzamide derivative characterized by a dimethylaminoethyl side chain attached to the benzamide core. This structural motif enhances solubility and bioavailability, making it relevant in medicinal chemistry and diagnostic applications. The dimethylaminoethyl group is frequently employed to improve pharmacokinetics or target specific receptors, such as sigma receptors in cancer imaging ().
Properties
CAS No. |
63224-18-0 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H16N2O/c1-13(2)9-8-12-11(14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14) |
InChI Key |
LBZUJSQLLVDWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Benzamide Derivatives
Key Observations :
- The dimethylaminoethyl group improves receptor targeting (e.g., sigma receptors) compared to bulkier groups like piperidinyl .
- Hydrophilic substituents (e.g., hydroxy-tert-butyl) enhance utility in metal-catalyzed reactions , while hydrophobic groups (e.g., anthraquinone) improve stability .
Anticancer and Cytotoxic Effects
- N-(2-(Dimethylamino)ethyl)benzamide analogues: Derivatives like [125I]PIMBA exhibit high affinity for sigma receptors (Kd = 5.80 nM) in prostate cancer cells (DU-145) and inhibit colony formation in vitro .
- Amonafide derivatives (): Compounds with dimethylaminoethyl groups show IC50 values as low as 0.23 µM against P388D1 leukemia cells, outperforming parent compounds by avoiding toxic side effects.
Diagnostic Imaging
- [18F]DMPY derivatives (): Fluorinated benzamides with dimethylaminoethyl groups are used in PET imaging for melanoma, showing rapid blood clearance and tumor retention.
Antioxidant Activity
Pharmacological and Physicochemical Properties
- Receptor Binding: Dimethylaminoethyl-substituted benzamides show higher sigma receptor affinity (Kd ~nM) compared to diethylaminoethyl variants (e.g., ), likely due to optimized steric and electronic interactions .
- Solubility: The dimethylamino group enhances water solubility, critical for in vivo applications ( vs. 15).
- Metabolic Stability: Anthraquinone-linked benzamides () exhibit prolonged stability due to aromatic stacking, whereas radioiodinated derivatives () require rapid imaging to avoid isotope decay.
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